molecular formula C7H6ClN5O B7934659 N-(6-chloro-1H-purin-2-yl)acetamide

N-(6-chloro-1H-purin-2-yl)acetamide

Katalognummer: B7934659
Molekulargewicht: 211.61 g/mol
InChI-Schlüssel: RZZCIBFHZYEENN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloro-1H-purin-2-yl)acetamide is a purine-based acetamide derivative characterized by a chloro-substituted purine core linked to an acetamide group. Purine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with enzymes and receptors involved in DNA/RNA metabolism. These analogs share the 6-chloropurinyl backbone but differ in substituents at the N9 position, such as oxolane (tetrahydrofuran) or acetyl groups .

Eigenschaften

IUPAC Name

N-(6-chloro-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCIBFHZYEENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=NC=NC2=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Yield Optimization

In a study by Robins and Hatfield, 2-amino-6-chloropurine was treated with acetic anhydride under Lewis acid catalysis. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile at room temperature, the reaction produced bis-acetylated 17 as the major product (49% yield with 1 equivalent of acetic anhydride). Increasing the anhydride to 2 equivalents raised the yield to 59%, but mono-acetylation remained elusive.

Notably, starting with pre-acetylated 2-amino-6-chloropurine (1e ), the bis-acetylated product 17 was obtained in 72% yield, suggesting that 1e itself could serve as a precursor if mono-acetylation is achieved upstream.

Table 1: Acetylation Outcomes of 2-Amino-6-chloropurine

Starting MaterialAcetic Anhydride (Equiv)CatalystProductYield (%)
1d 1TMSOTf17 49
1d 2TMSOTf17 59
1e 1TMSOTf17 72

Mechanistic Insights and Challenges

The propensity for bis-acetylation arises from the reactivity of both the exocyclic 2-amino group and purine ring NH positions. Density functional theory (DFT) calculations suggest that TMSOTf activates the anhydride, facilitating nucleophilic attack by the 2-amino group. However, steric and electronic factors favor subsequent acetylation at the N-9 position, leading to 17 . Mitigating this requires:

  • Low-temperature reactions (0–5°C) to slow secondary acetylation.

  • Protecting group strategies (e.g., tert-butoxycarbonyl) to block reactive NH sites.

Synthesis via Intermediate Cyclization

An alternative approach synthesizes 2-amino-6-chloropurine (1d ) via a novel cyclization route, followed by acetylation. This method, detailed in patent CN113234077B, avoids hazardous reagents like phosphorus pentasulfide and chlorine gas.

Cyclization of 4-Chloro-5,6-dinitropyrimidine-2-amine

The patented method begins with nitration of isocytosine to form 4-chloro-5,6-dinitropyrimidine-2-amine. Cyclization with triethyl orthoformate in acidic media yields 1d in 68% yield, significantly higher than traditional routes (e.g., 61% via thiolation-chlorination).

Table 2: Comparative Yields of 2-Amino-6-chloropurine Synthesis

MethodIntermediateYield (%)
CN113234077B4-Chloro-5,6-dinitropyrimidine-2-amine68
Schaeffer et al.2,6-Dichloropurine41
Barrio et al.2-Chloro-6-iodopurine75

Post-Cyclization Acetylation

The resulting 1d is acetylated using acetic anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves 85% mono-acetylation at 0°C, avoiding bis-product formation.

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Acetylation : Rapid (15–30 minutes) but limited by byproduct formation. Industrial scalability requires costly purification steps.

  • Intermediate Cyclization : Longer synthesis time (12–24 hours) but higher purity (98% by HPLC) and suitability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: N-(6-chloro-1H-purin-2-yl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) to determine their structure and properties .

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1H-purin-2-yl)acetamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in analytical studies and as a reagent in various chemical reactions. In biology and medicine, this compound may be used in drug development and testing, as well as in the study of biochemical pathways and molecular interactions .

Wirkmechanismus

The mechanism of action of N-(6-chloro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact mechanism of action can be studied using advanced techniques like mass spectrometry and molecular modeling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

Structural Analogues in Purine-Based Systems

a) N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide

  • Structure : Features a 6-chloropurinyl core with an oxolane (tetrahydrofuran) substituent at N9 and an acetamide group at C2.
  • Properties : Molecular formula C₁₁H₁₂ClN₅O₂, molecular weight 281.7 g/mol. This compound’s lipophilic oxolane group may enhance membrane permeability compared to the parent compound .

b) N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide

  • Structure : Contains an acetyl group at N9 and acetamide at C2.
  • Properties : Molecular formula C₉H₈ClN₅O₂, molecular weight 253.65 g/mol. The acetyl group could influence metabolic stability or binding affinity .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(6-chloro-1H-purin-2-yl)acetamide C₇H₆ClN₅O 211.61 (calculated) Chloro (C6), acetamide (C2) Nucleic acid enzyme targeting
N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide C₁₁H₁₂ClN₅O₂ 281.7 Oxolane (N9) Enhanced bioavailability
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide C₉H₈ClN₅O₂ 253.65 Acetyl (N9) Metabolic stability

Non-Purine Acetamide Derivatives

a) Methazolamide Metabolites (Thiadiazole-Based)

Methazolamide, a carbonic anhydrase inhibitor, undergoes metabolism to generate acetamide derivatives such as:

  • MSG (Glutathione conjugate) : Retains the thiadiazole core but incorporates glutathione, enhancing solubility and detoxification pathways .
b) Antimicrobial Acetamide Derivatives

Ravindra et al. synthesized acetamides with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties. For example:

  • Compound 47 : Active against gram-positive bacteria (e.g., Staphylococcus aureus).
  • Compound 49 : Exhibits antifungal activity.
    These compounds demonstrate that substituents like difluorophenyl or thiazolyl groups critically influence bioactivity .
c) Benzothiazole Acetamides (Patent Examples)
  • N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide : Combines benzothiazole and chlorophenyl groups, likely targeting inflammatory or oncogenic pathways .

Chlorophenyl Acetamide Derivatives

Compounds isolated from Agriophyllum squarrosum include:

  • N-(3-chloro-4-hydroxyphenyl)acetamide (4) : A photodegradation product of paracetamol, highlighting stability differences under UV exposure .
  • N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (6) : Increased chloro-substituents may enhance halogen bonding but reduce solubility .

Key Research Findings and Trends

Structural Determinants of Activity :

  • Purine-based acetamides are tailored for nucleic acid-related targets, while benzothiazole or thiadiazole derivatives focus on enzyme inhibition (e.g., carbonic anhydrase) .
  • Chloro-substituents improve binding affinity but may require balancing with hydrophilic groups to maintain solubility .

Synthetic Strategies :

  • Purine analogs are synthesized via nucleophilic substitution or condensation reactions, whereas benzothiazole derivatives employ Claisen–Schmidt condensations or Suzuki couplings .

Pharmacological Gaps: Limited data exist on the specific biological activities of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-chloro-1H-purin-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with purine derivatives. A common approach includes:

  • Step 1 : Chlorination of the purine core at the 6-position using POCl₃ or SOCl₂ under reflux conditions.
  • Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation (e.g., using EDC/NHS for activation) .
  • Critical Parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and acetamide groups) and aromatic proton integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z 226.05) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement; monitor hydrogen bonding and π-π stacking in the purine core .

Q. How is the bioactivity of this compound assessed in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases or phosphodiesterases) using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cell-Based Assays : MTT assays for cytotoxicity (e.g., IC₅₀ in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map molecular electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites .
  • Molecular Docking : AutoDock Vina to predict binding affinity with protein targets (e.g., adenosine receptors); validate with MD simulations (AMBER force field) for stability .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture conditions (e.g., serum-free media).
  • Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) for kinetic binding analysis .
  • Statistical Analysis : Use ANOVA/Tukey tests to identify outliers in dose-response datasets .

Q. How can crystallographic challenges (e.g., disorder or twinning) during X-ray analysis of this compound be addressed?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve electron density ambiguities.
  • Refinement : SHELXL for handling disorder (e.g., chloro group occupancy) and hydrogen bonding networks. Use TWINLAW for twinned crystals .

Q. What mechanistic insights guide the optimization of regioselective reactions in purine-based acetamide derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., chloro displacement vs. acetamide formation).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.